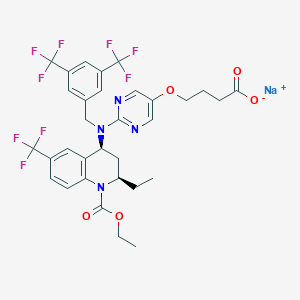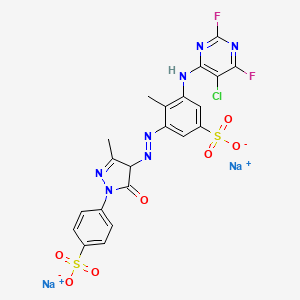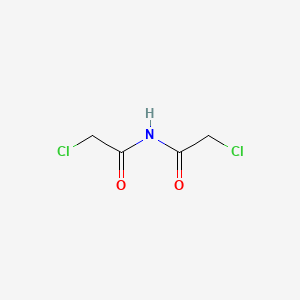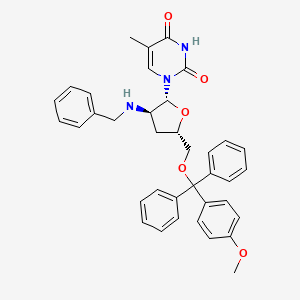
1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N'-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)- is a complex organic compound that features a quinoline moiety substituted with methoxy and phenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)- typically involves multi-step organic reactions The starting materials often include quinoline derivatives, which are then functionalized with methoxy and phenoxy groups through nucleophilic substitution or electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
化学反应分析
Types of Reactions
1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the quinoline ring would produce dihydroquinoline derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 1,5-Pentanediamine, N-(6-methoxy-5-(4-hydroxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)-
- 1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-7-quinolinyl)-N’-(1-methylethyl)-
Uniqueness
The uniqueness of 1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)- lies in its specific substitution pattern on the quinoline ring, which can impart distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
61895-40-7 |
|---|---|
分子式 |
C25H33N3O3 |
分子量 |
423.5 g/mol |
IUPAC 名称 |
N-[6-methoxy-5-(4-methoxyphenoxy)quinolin-8-yl]-N'-propan-2-ylpentane-1,5-diamine |
InChI |
InChI=1S/C25H33N3O3/c1-18(2)26-14-6-5-7-15-27-22-17-23(30-4)25(21-9-8-16-28-24(21)22)31-20-12-10-19(29-3)11-13-20/h8-13,16-18,26-27H,5-7,14-15H2,1-4H3 |
InChI 键 |
QWKGZWUCKIOVBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCCCCCNC1=CC(=C(C2=C1N=CC=C2)OC3=CC=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)








